5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Description

BenchChem offers high-quality 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWQZYIWJHDTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (CAS No. 1456000-34-2), a molecule of interest within medicinal chemistry.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a detailed examination of the experimental methodologies used to determine these critical parameters. By explaining the causality behind experimental choices and framing protocols as self-validating systems, we aim to provide a practical and insightful resource for the laboratory.

While specific experimental data for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is not extensively available in public literature, this guide will present the standardized, industry-accepted protocols for determining its key physicochemical attributes. Data from structurally related analogs, such as 5-bromonicotinic acid, will be used for contextual reference where appropriate, with the clear denotation that these are not the properties of the primary compound of interest.

Molecular Structure and Core Chemical Information

A foundational understanding of a molecule begins with its structure and basic chemical identifiers.

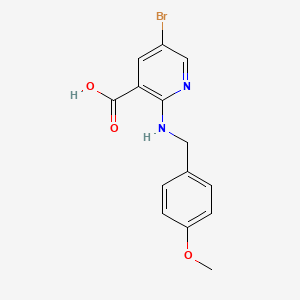

Chemical Structure

The structure of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid combines a substituted pyridine ring with a methoxybenzylamine moiety. This unique arrangement of functional groups—a carboxylic acid, a secondary amine, a pyridine ring, a bromo substituent, and a methoxy group—dictates its potential for various intermolecular interactions and, consequently, its physicochemical behavior.

Core Chemical Data

A summary of the fundamental chemical information for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1456000-34-2 | [1] |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| SMILES Code | O=C(O)C1=C(NCC2=CC=C(OC)C=C2)N=CC(Br)=C1 | [1] |

Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting the therapeutic potential of an otherwise potent compound.[2] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[3] This high-throughput screening method is invaluable in early drug discovery for quickly identifying compounds that may precipitate under physiological conditions.[2]

This protocol outlines a standard procedure for determining kinetic solubility.

-

Preparation of Stock Solution: A 10 mM stock solution of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is prepared in 100% DMSO.

-

Assay Plate Preparation: 2 µL of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: 198 µL of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well, resulting in a final DMSO concentration of 1%.

-

Incubation: The plate is sealed and shaken for 2 hours at room temperature (25°C).[4]

-

Measurement: The plate is analyzed using a nephelometer to measure the extent of light scattering caused by any precipitated compound.

-

Data Analysis: The measured light scattering is compared against a calibration curve to determine the kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and solid forms of the compound.[5] This "gold standard" measurement is more time-consuming but provides a more accurate representation of a compound's solubility.[2] The shake-flask method is the most common approach for this determination.[2]

-

Sample Preparation: An excess amount of solid 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][4]

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is calculated from the measured concentration in the supernatant.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For a molecule like 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, which has both an acidic carboxylic acid group and a basic aminopyridine moiety, determining the pKa values is crucial for predicting its charge state, and thus its solubility and permeability, at different physiological pH levels. Potentiometric titration is a highly accurate method for pKa determination.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A solution of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary) at a known concentration (e.g., 1 mM).[6][7] The ionic strength of the solution is kept constant using an electrolyte like KCl.[6]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) in separate experiments.[6][7] The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve. Plotting the first or second derivative of the curve can aid in accurately identifying these points.[8]

Context from Analogs: For the related compound, 5-bromonicotinic acid, a predicted pKa of 3.08±0.10 is reported.[9] This suggests that the carboxylic acid moiety in the target molecule is likely to be acidic. The presence of the amino group is expected to introduce a second, more basic pKa.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.[11]

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

-

Phase Preparation: n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vial at a defined volume ratio.

-

Equilibration: The vial is shaken for a sufficient time (ranging from 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: LogP or LogD is calculated using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Context from Analogs: A LogP value of 1.17-1.29 has been reported for 5-bromonicotinic acid.[9] The addition of the lipophilic 4-methoxybenzylamino group to the core structure would be expected to significantly increase the LogP of the target compound.

Spectral Characterization

While quantitative physicochemical data is crucial, qualitative spectral data provides the definitive structural confirmation of the synthesized molecule.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation and confirmation of the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C-Br bond) based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Although specific spectra for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid are not publicly available, commercial suppliers indicate that such data (NMR, HPLC, LC-MS) is available upon request.[1]

Summary of Physicochemical Properties

The following table summarizes the known and anticipated physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid. It is important to reiterate that where experimental data is not available, the values are either predicted or contextualized based on structurally similar compounds.

| Parameter | Value/Prediction | Method/Comment |

| Melting Point | Not available | To be determined experimentally (e.g., by DSC or melting point apparatus). |

| Aqueous Solubility | Not available | To be determined by kinetic and thermodynamic assays. |

| pKa | Not available | Expected to have at least two pKa values (acidic and basic). To be determined by potentiometric titration. |

| LogP | Not available | Predicted to be higher than that of 5-bromonicotinic acid (1.17-1.29) due to the added lipophilic group. To be determined by the shake-flask method. |

| ¹H NMR | Data available from supplier | Confirms proton environments in the molecule. |

| ¹³C NMR | Data likely available | Confirms carbon skeleton of the molecule. |

| FT-IR | Data likely available | Confirms presence of key functional groups. |

| Mass Spectrum | Data available from supplier | Confirms molecular weight. |

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid and provided detailed, industry-standard protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet in the public domain, the methodologies described herein provide a robust framework for its comprehensive characterization.

For drug development professionals, the next logical steps would be to perform these experiments to generate a complete physicochemical profile. This data will be instrumental in guiding formulation development, interpreting results from biological assays, and building predictive models for in vivo pharmacokinetics. A thorough understanding of these foundational properties is not merely an academic exercise but a crucial step in de-risking a compound and paving its path toward becoming a viable drug candidate.

References

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link][2]

-

5-bromo-2-(4-methoxyphenoxy)nicotinic acid. MOLBASE. [Link][12]

-

5 bromo nicotinic acid manufacturers. Corey Organics. [Link][14]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link][6]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][10]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link][7]

-

Potentiometric Titration of an Unknown Weak Acid. University of Missouri–St. Louis. [Link][15]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link][8]

Sources

- 1. 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. asianpubs.org [asianpubs.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scispace.com [scispace.com]

- 9. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. m.molbase.com [m.molbase.com]

- 13. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-bromo nicotinic acid manufacturers | Corey Organics [coreyorganics.com]

- 15. asdlib.org [asdlib.org]

An In-depth Technical Guide to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the exploration of novel molecular scaffolds that offer versatile platforms for the development of targeted therapeutics. Among these, substituted nicotinic acid derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, yet promising, member of this class: 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid. While detailed research on this particular molecule is emerging, its structural motifs suggest a rich potential for applications in drug discovery. This document serves as a comprehensive technical resource, consolidating its fundamental properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential therapeutic applications, thereby providing a foundational reference for researchers in the field.

Core Molecular Attributes

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a substituted pyridine carboxylic acid. The presence of a bromine atom, a secondary amine linkage to a methoxy-substituted benzyl group, and a carboxylic acid function on the pyridine ring provides multiple points for structural modification and interaction with biological targets.

Physicochemical Properties

A summary of the key quantitative data for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| CAS Number | 1456000-34-2 | [1] |

Structural Representation

Caption: 2D structure of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis initiates from the commercially available 2-chloro-5-bromonicotinic acid and involves a direct reaction with 4-methoxybenzylamine.

Caption: Proposed synthesis of the target compound via SNAr reaction.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Chloro-5-bromonicotinic acid is an ideal precursor as the chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid and the ring nitrogen. 4-Methoxybenzylamine serves as the nucleophile.

-

Reaction Type: A nucleophilic aromatic substitution (SNAr) is the most logical approach. The electron-deficient nature of the pyridine ring, further enhanced by the substituents, facilitates the attack of the amine.

-

Solvent and Base: A polar aprotic solvent such as DMF or DMSO is chosen to solubilize the reactants and facilitate the reaction. A non-nucleophilic base like potassium carbonate or triethylamine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction on a heterocyclic system.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Chloro-5-bromonicotinic acid

-

4-Methoxybenzylamine

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-chloro-5-bromonicotinic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Add 4-methoxybenzylamine (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate or by LC-MS analysis. The final product's identity and purity should be confirmed by spectroscopic methods.

Characterization

The structural confirmation of the synthesized 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methoxy group, a doublet for the benzylic methylene protons, and a broad singlet for the amine proton.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carboxylic acid, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound.

Potential Applications in Drug Discovery and Development

While direct biological studies on 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid are not extensively published, the nicotinic acid scaffold is a well-established pharmacophore. Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting potential therapeutic applications for the title compound.[2][3][4][5]

As an Anti-inflammatory Agent

Numerous derivatives of nicotinic acid have been investigated for their anti-inflammatory properties.[3] The mechanism often involves the modulation of inflammatory pathways. The structural features of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid make it a candidate for investigation in this area.

In Anticancer Research

The 2-aminonicotinic acid framework is a key structural element in various compounds with antiproliferative activity.[6] The bromine atom at the 5-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of compounds for screening against various cancer cell lines.

As an Antifungal Agent

Recent studies have highlighted the potential of 2-aminonicotinamide derivatives as potent antifungal agents.[5] These compounds have been shown to inhibit the biosynthesis of essential components of the fungal cell wall. The structural similarity of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid to these active compounds suggests its potential for development as a novel antifungal therapeutic.

Safety and Handling

Based on available supplier safety data, 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid represents a promising, yet underexplored, molecule in the realm of medicinal chemistry. Its straightforward proposed synthesis and the known biological activities of the nicotinic acid scaffold provide a strong rationale for its further investigation. Future research should focus on the validation of the proposed synthetic route, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities, particularly in the areas of inflammation, oncology, and infectious diseases. The insights gained from such studies will be invaluable in determining the full therapeutic potential of this and related compounds.

References

-

PubChem. 5-Bromonicotinic acid. [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]

-

Synthesis and Biological Activity of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. [Link]

Sources

- 1. 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid as a Versatile Intermediate in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, a sophisticated synthetic intermediate pivotal to modern drug discovery. We elucidate its core chemical attributes, present validated protocols for its synthesis, and demonstrate its strategic application in the construction of complex bioactive molecules. The primary focus is its role as a key building block in the synthesis of the clinical-stage Wip1 phosphatase inhibitor, GSK2830371, showcasing the strategic utility of its functional handles in advanced medicinal chemistry campaigns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: A Multifunctional Scaffold for Targeted Therapies

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a trifunctional building block designed for strategic, multi-step organic synthesis. Its architecture incorporates three key reactive centers, each serving a distinct and crucial purpose:

-

A Bromine Handle (C5-Position): The aryl bromide is an exceptionally versatile functional group, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).[1][2]

-

A Carboxylic Acid (C3-Position): This functional group is the primary site for amide bond formation, enabling the linkage of the scaffold to various amine-containing fragments. Its reactivity can be finely tuned using a vast arsenal of modern coupling reagents.

-

A Protected Secondary Amine (C2-Position): The amino group is protected by a 4-methoxybenzyl (PMB) group. The PMB group provides stability during initial synthetic transformations and can be selectively removed under specific conditions to reveal a secondary amine for further diversification.

The strategic placement of these functionalities makes this intermediate an ideal starting point for constructing complex molecules, particularly those targeting challenging biological pathways. Its utility is exemplified in the synthesis of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), a critical negative regulator of the p53 tumor suppressor pathway.[3][4]

Physicochemical Properties and Handling

A comprehensive understanding of the intermediate's properties is essential for safe handling and successful experimental design.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-[(4-methoxybenzyl)amino]pyridine-3-carboxylic acid | - |

| CAS Number | 1456000-34-2 | [5] |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [5] |

| Molecular Weight | 337.17 g/mol | [5] |

| Appearance | Solid (Typical) | - |

| Storage | Recommended: -20°C, under inert atmosphere. Cold-chain transport may be required. | [5] |

Safety & Handling: While specific GHS data for this compound is limited, related brominated aromatic acids are classified as irritants. Standard laboratory precautions should be observed.

-

Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Synthesis of the Intermediate: A Validated Two-Step Approach

The title compound is not typically prepared in a single step but is efficiently constructed from more fundamental building blocks. A common and logical strategy involves the initial synthesis of a protected ester derivative, followed by hydrolysis to unmask the carboxylic acid. This approach prevents unwanted side reactions involving the acid functionality during the amination step.

Caption: Proposed synthetic workflow for the title intermediate.

Protocol 1: Synthesis of tert-Butyl 5-bromo-2-((4-methoxybenzyl)amino)nicotinate

Rationale: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation that offers broad substrate scope and functional group tolerance.[6] The use of a tert-butyl ester protects the carboxylic acid and is readily cleaved under acidic conditions without affecting other functional groups.

-

Materials:

-

tert-Butyl 2-chloro-5-bromonicotinate (1.0 equiv)

-

4-Methoxybenzylamine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-chloro-5-bromonicotinate, Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by 4-methoxybenzylamine via syringe.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired ester intermediate.

-

Protocol 2: Hydrolysis to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient cleavage of tert-butyl esters. The reaction is typically rapid and proceeds at room temperature, generating volatile byproducts (isobutylene and CO₂) that are easily removed.

-

Materials:

-

tert-Butyl 5-bromo-2-((4-methoxybenzyl)amino)nicotinate (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10 equiv)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the tert-butyl ester intermediate in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

-

The resulting solid is often of sufficient purity for subsequent steps. If necessary, it can be triturated with diethyl ether or recrystallized to yield the final product, 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid.

-

Core Application: Synthesis of WIP1 Inhibitor GSK2830371

A primary and high-value application of this intermediate is in the synthesis of GSK2830371, a selective, allosteric inhibitor of WIP1 phosphatase.[7] WIP1 is an oncogene that negatively regulates the p53 tumor suppressor pathway; its inhibition can reactivate p53, promoting apoptosis in cancer cells.[8][9] This makes GSK2830371 a promising therapeutic agent, particularly for cancers with wild-type p53.[4][10][11]

The synthesis leverages the two primary reactive sites of the intermediate: the bromine atom for a Suzuki coupling and the carboxylic acid for an amide bond formation.

Caption: Key transformations in the synthesis of the GSK2830371 core.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[12] The choice of Pd(dppf)Cl₂ as a catalyst is common for heteroaryl bromides, as the dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate the catalytic cycle. A mixed solvent system like dioxane/water with a mild inorganic base (K₂CO₃) is effective for dissolving both organic and inorganic reagents.[2][13]

-

Materials:

-

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (1.0 equiv)

-

Arylboronic acid or ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.3 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

Combine the nicotinic acid starting material, the arylboronic ester, Pd(dppf)Cl₂, and K₂CO₃ in a flask.

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine. The product may partition into the aqueous layer if the pH is basic due to the carboxylic acid; if so, acidify the aqueous layer with 1M HCl to pH ~4-5 and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify via flash chromatography to isolate the biaryl intermediate.

-

Protocol 4: Amide Bond Formation

Rationale: Direct amide coupling using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over forming an acid chloride for complex molecules.[14] HATU is highly efficient, minimizes racemization in chiral substrates, and operates under mild conditions, which is crucial for preserving the integrity of the elaborated biaryl intermediate.[15]

-

Materials:

-

Biaryl intermediate from Protocol 3 (1.0 equiv)

-

Desired amine fragment (1.2 equiv)

-

HATU (1.3 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the biaryl carboxylic acid in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine fragment to the reaction mixture.

-

Stir at room temperature for 6-12 hours. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final GSK2830371 core structure.

-

Summary of Synthetic Transformations & Potential

The protocols outlined demonstrate a logical and efficient pathway from a simple halogenated pyridine to a complex, biologically active molecule.

| Step | Reaction Type | Key Reagents | Purpose | Typical Yield |

| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | Installation of the protected amine sidechain. | 65-85% |

| 2 | Ester Hydrolysis | Trifluoroacetic Acid (TFA) | Deprotection to reveal the key carboxylic acid handle. | >90% |

| 3 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | C-C bond formation to create the core biaryl structure. | 60-80% |

| 4 | Amide Coupling | HATU, DIPEA | Final fragment coupling to complete the pharmacophore. | 70-90% |

Beyond this specific application, 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid holds significant potential for the synthesis of diverse chemical libraries. The bromine atom can participate in other cross-coupling reactions (e.g., Sonogashira, Stille, Heck), while the carboxylic acid and the latent secondary amine (after PMB deprotection) offer further points for diversification, making it an invaluable tool for lead optimization campaigns.

Conclusion

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid stands out as a high-value, strategically designed intermediate for complex organic synthesis. Its trifunctional nature provides chemists with orthogonal reactive sites that can be addressed sequentially with a high degree of control. As demonstrated by its application in the synthesis of the WIP1 inhibitor GSK2830371, this building block enables the efficient construction of sophisticated molecular architectures relevant to contemporary drug discovery. The robust and scalable protocols provided herein should empower researchers to confidently incorporate this versatile intermediate into their synthetic programs, accelerating the development of novel therapeutics.

References

- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (2010). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). The role of p53 in cancer drug resistance and targeted chemotherapy. Retrieved from [Link]

-

ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). p53-based Cancer Therapy. Retrieved from [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

-

ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. Retrieved from [Link]

-

A level and University Tutor for Biology and Chemistry. (2024). The role of p53 in cancer. Retrieved from [Link]

-

ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Role of p53 in Nanoparticle-Based Therapy for Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Retrieved from [Link]

-

Luxembourg Bio Technologies Ltd. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Frontiers. (2019). Mutant p53 in Cancer Progression and Targeted Therapies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid|BLD Pharm [bldpharm.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. researchgate.net [researchgate.net]

- 15. hepatochem.com [hepatochem.com]

Application Notes and Protocols for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Abstract

This document provides detailed theoretical applications and experimental protocols for the novel chemical entity, 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (herein referred to as Compound 5B4M). Lacking published empirical data for this specific molecule (CAS 1456000-34-2)[1], this guide synthesizes established principles from medicinal chemistry and the known bioactivities of its structural analogs to propose high-probability research applications. The protocols herein are designed for researchers in drug discovery and chemical biology to explore the potential of Compound 5B4M as a modulator of key cellular pathways.

Introduction and Scientific Rationale

Compound 5B4M is a substituted nicotinic acid derivative. The nicotinic acid (Vitamin B3) scaffold is a well-established pharmacophore present in numerous therapeutic agents and biologically active molecules.[2][3] Its derivatives have been successfully developed as enzyme inhibitors, receptor ligands, and antimicrobial agents.[4][5][6]

The structure of Compound 5B4M integrates three key functional motifs, each contributing to its therapeutic potential:

-

The Nicotinic Acid Core: This pyridine-carboxylic acid structure is crucial for forming hydrogen bonds and ionic interactions with biological targets.

-

The 2-Amino Linkage: The secondary amine at the 2-position, common in 2-aminonicotinic acid derivatives, serves as a versatile linker and hydrogen bond donor/acceptor. This motif is found in molecules targeting fungal GPI-anchor biosynthesis and various enzymes.[6][7]

-

The 5-Bromo Substituent: The bromine atom at the 5-position significantly alters the electronic properties of the pyridine ring and provides a key handle for further chemical modification via palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

-

The 4-Methoxybenzyl Group: This lipophilic group can engage in hydrophobic and π-stacking interactions within a target's binding pocket, potentially enhancing affinity and selectivity.

Based on this structural analysis and the activities of related molecules, we propose three primary avenues for experimental investigation: Kinase Inhibition, Antifungal Activity, and Anti-inflammatory Potential.

Proposed Application 1: Kinase Inhibitor Screening

Rationale: The 2-aminopyridine and nicotinic acid scaffolds are privileged structures in kinase inhibitor design. They often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the ATP-binding site of protein kinases. The 5-bromo substituent can be exploited for follow-up optimization to enhance potency and selectivity.[4] This protocol outlines a primary biochemical screen to assess the inhibitory potential of Compound 5B4M against a representative panel of kinases.

Experimental Workflow: Kinase Inhibition Assay

Caption: Figure 2. Workflow for broth microdilution antifungal assay.

Protocol 2: Broth Microdilution Antifungal Assay (CLSI M27-A3 Guidelines)

A. Materials and Reagents:

-

Compound 5B4M

-

DMSO

-

Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well flat-bottom plates

-

Fluconazole (positive control)

-

Spectrophotometer

B. Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of ~1-5 x 10³ CFU/mL.

-

-

Compound Plate Preparation:

-

In a 96-well plate, perform a 2-fold serial dilution of Compound 5B4M in RPMI-1640 medium, typically from 64 µg/mL down to 0.06 µg/mL. The final volume in each well should be 100 µL.

-

Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Prepare a similar dilution series for Fluconazole.

-

Include a drug-free well (growth control) and an un-inoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume is 200 µL.

-

Seal the plate and incubate at 35°C for 24 to 48 hours.

-

C. Data Analysis and Validation:

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

-

Controls:

-

Growth Control: Should show robust turbidity.

-

Sterility Control: Should remain clear.

-

Positive Control: The MIC for Fluconazole should be within the expected range for the reference strain.

-

| Organism | Compound | Expected MIC₈₀ (µg/mL) | Interpretation |

| C. albicans | Fluconazole | 0.25 - 1.0 | Validates assay sensitivity. |

| C. albicans | Compound 5B4M | < 8 | Indicates promising activity. |

Proposed Application 3: Cellular Anti-inflammatory Assay

Rationale: Nicotinic acid and its derivatives can exert anti-inflammatory effects. [8]A common method to assess this is to measure the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS). This protocol uses a human monocytic cell line (THP-1) as a model system.

Protocol 3: LPS-Induced TNF-α Secretion Assay in THP-1 Macrophages

A. Materials and Reagents:

-

Compound 5B4M

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

Human TNF-α ELISA Kit

-

Cell viability reagent (e.g., CellTiter-Glo®)

B. Procedure:

-

Cell Differentiation:

-

Seed THP-1 monocytes in a 96-well tissue culture plate at 1 x 10⁵ cells/well.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate for 48 hours. After incubation, wash the cells with fresh medium to remove PMA.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the differentiated THP-1 cells with various concentrations of Compound 5B4M (or Dexamethasone/vehicle) for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate for 6 hours at 37°C in a CO₂ incubator.

-

-

TNF-α Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for TNF-α analysis.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Cytotoxicity Assessment:

-

In a parallel plate, treat cells identically but omit the LPS stimulation.

-

After the treatment period, measure cell viability using a reagent like CellTiter-Glo® to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

-

C. Data Analysis and Validation:

-

IC₅₀ Calculation: Determine the concentration of Compound 5B4M that inhibits 50% of the LPS-induced TNF-α production.

-

Controls:

-

Unstimulated Control: Should show basal levels of TNF-α.

-

LPS-stimulated (Vehicle) Control: Should show a robust increase in TNF-α.

-

Positive Control: Dexamethasone should significantly inhibit TNF-α secretion.

-

-

Validation: The compound should not exhibit significant cytotoxicity at concentrations where it inhibits TNF-α secretion.

Conclusion and Future Directions

The experimental avenues detailed in these application notes provide a robust framework for the initial characterization of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid. Positive results in any of these assays would warrant further investigation, including:

-

SAR Studies: Leveraging the 5-bromo position for Suzuki or Buchwald-Hartwig coupling to explore novel analogs. [4]* Mechanism of Action Studies: Deeper investigation into the specific molecular target responsible for the observed activity.

-

In Vivo Efficacy Models: Testing the compound in relevant animal models of cancer, fungal infection, or inflammation.

These protocols are intended as a starting point, and optimization may be required based on experimental outcomes.

References

- BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. BenchChem.

- Patel, N. B., et al. (n.d.). New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: Their synthesis and biological evaluation.

- Al-Amiery, A. A., et al. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 56-63.

- Jones, R. G., & McLaughlin, K. C. (1944). Amides of Nicotinic Acid and Related Acids. II. Journal of the American Chemical Society, 66(4), 540–541.

- BLDpharm. (n.d.). 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid.

- Che, M., et al. (2017). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters, 8(11), 1184–1189.

- Khalil, S. M., et al. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl)

- Al-Majidi, S. M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3794.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(4-methoxy-benzylamino)-nicotinic acid tert-butyl ester | 2206609-88-1.

- The Biological Landscape of 2-Acetamidonicotinic Acid: A Review of... (n.d.).

- O'Dell, G. D. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.

- Khalil, S. M., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)

- RU2070193C1 - Process for preparing 5-bromonicotinic acid. (1996).

- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 285–297.

- Nicotinyl aspartyl ketones as inhibitors of caspase-3. (n.d.).

- BenchChem. (n.d.). 2-Amino-5-bromo-4-methoxy-nicotinic acid.

- Wikipedia. (n.d.). Nicotinic acid.

- Li, Y., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(24), 6745–6753.

- US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors. (2021).

- BOC Sciences. (n.d.). 2-Aminonicotinic acid - (CAS 5345-47-1).

- Cîrîc, A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8784.

- Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides. (2024).

- Walseth, T. F., & Lee, H. C. (1993). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Biological Chemistry, 268(35), 26648–26655.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021).

- Bagley, M. C., et al. (2001). Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction. The Journal of Organic Chemistry, 66(12), 4145–4149.

Sources

- 1. 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-4-methoxy-nicotinic acid | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: Achieving High-Resolution ¹H NMR Spectra of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic Acid

Abstract

This comprehensive guide details a robust protocol for the preparation of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid for ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The unique physicochemical properties of the analyte, stemming from its zwitterionic nature with both a carboxylic acid and a basic pyridine moiety, present specific challenges in solvent selection and sample handling. This document provides an in-depth analysis of these challenges and presents a validated, step-by-step methodology designed to yield high-resolution spectra suitable for structural elucidation and purity assessment. We address critical parameters including solvent choice, optimal analyte concentration, filtration, and the use of deuterium exchange for the unambiguous identification of labile protons.

Introduction: The Analyte and the Challenge

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid (MW: 337.17 g/mol [1]) is a small organic molecule featuring a complex arrangement of functional groups that are critical to its biological activity but challenging for spectroscopic analysis.

Figure 1: Chemical Structure of the Analyte

C₁₄H₁₃BrN₂O₃

The primary difficulty in preparing this compound for ¹H NMR analysis arises from its dual chemical nature:

-

An Acidic Moiety: The carboxylic acid (-COOH) group.

-

A Basic Moiety: The pyridine ring nitrogen.

This combination confers zwitterionic properties, leading to poor solubility in common, non-polar deuterated solvents like chloroform-d (CDCl₃). Therefore, a successful sample preparation strategy hinges on selecting a solvent system capable of effectively solvating both the polar, charged functionalities and the non-polar aromatic regions of the molecule.

The Cornerstone of Quality Spectra: Rational Solvent Selection

The choice of a deuterated solvent is the single most critical decision in NMR sample preparation. The ideal solvent must not only fully dissolve the analyte but also remain "invisible" in the ¹H spectrum and provide a deuterium signal for the spectrometer's field-frequency lock.[2][3]

For 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, a polar, aprotic solvent is the superior choice.

Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆) DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including those with acidic and basic functional groups.[4] Its high polarity effectively solvates the carboxylic acid and pyridine nitrogen, while its organic nature dissolves the benzyl and aromatic portions of the molecule. The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm, a region typically free of signals from the analyte.

Alternative Solvents:

-

Methanol-d₄ (CD₃OD): A polar, protic solvent that can also be effective. However, its labile deuterium will exchange with the analyte's -COOH and -NH protons, causing those signals to disappear from the spectrum.[5] This can be a useful diagnostic tool but prevents the observation of these key protons in a standard spectrum.

-

Deuterium Oxide (D₂O) with Base/Acid: Solubility can be achieved in D₂O by adding a small amount of NaOD or DCl to form the corresponding salt. This is generally reserved for specific applications, as it alters the chemical environment and results in the loss of all exchangeable proton signals.

The diagram below illustrates the decision-making process for solvent selection based on the analyte's properties.

Caption: Step-by-step workflow for ¹H NMR sample preparation.

-

Weighing: Accurately weigh 5-6 mg of the analyte directly into a clean, dry 2 mL glass vial.

-

Solvation: Add approximately 0.7 mL of DMSO-d₆ to the vial. Capping the vial and gently vortexing for 30-60 seconds is usually sufficient for complete dissolution. A clear, homogenous solution should be obtained.

-

Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Using this pipette, transfer the solution from the vial into the NMR tube. This step removes any microscopic solid particles that would disrupt the magnetic field homogeneity, leading to broad spectral lines. 4. Volume Adjustment: Ensure the final height of the liquid in the NMR tube is between 4.5 and 5.0 cm (approximately 0.6-0.7 mL). [6]An incorrect sample height can make the shimming process difficult and degrade spectral quality.

-

Final Steps: Securely cap the NMR tube, invert it a few times to ensure final mixing, and label it clearly. The sample is now ready for analysis.

Chemical Shift Referencing

For most applications, the residual proton signal of the solvent is a reliable internal reference. The spectrum should be calibrated by setting the center of the DMSO quintet to 2.50 ppm . The use of an external standard like Tetramethylsilane (TMS) is generally not required unless absolute chemical shift accuracy is paramount for quantitative analysis (qNMR). [7][8]

Protocol II: D₂O Exchange for Identification of Labile Protons

The ¹H NMR spectrum of this analyte will contain signals for the carboxylic acid (-COOH) and amine (-NH) protons. These signals are often broad and can be difficult to assign definitively. A deuterium exchange experiment provides unambiguous confirmation. [5][9]

-

Acquire Initial Spectrum: Following Protocol I, obtain a standard ¹H NMR spectrum in DMSO-d₆.

-

Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the sample.

-

Mix: Re-cap the tube and shake vigorously for 10-15 seconds to facilitate the exchange of labile protons (H) with deuterium (D).

-

R-COOH + D₂O ⇌ R-COOD + HDO

-

R-NH-R' + D₂O ⇌ R-ND-R' + HDO

-

-

Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -COOH and -NH protons will have disappeared or significantly decreased in intensity in the second spectrum, confirming their identity.

Conclusion and Best Practices Summary

The successful acquisition of a high-resolution ¹H NMR spectrum for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is readily achievable through a methodical approach that respects the compound's zwitterionic nature. The protocol detailed herein, centered on the use of DMSO-d₆ as the solvent and the critical inclusion of a filtration step , provides a reliable pathway to generating clean, interpretable data. By following these guidelines, researchers can ensure the quality and trustworthiness of their spectroscopic results, which form the foundation of accurate structural analysis and drug development efforts.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

University of California, Riverside. (1999). NMR Sample Preparation. Retrieved from [Link]

-

Schripsema, J., Dagnac, T., & Gilard, F. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(2), 23. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

-

Anderson, J. E., & Powers, C. R. (2018). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Journal of Chemical Education, 95(10), 1893–1896. Retrieved from [Link]

-

Pierens, G. K., Venables, D., & Reid, J. C. (2000). 1H NMR spectroscopy with internal and external standards for the quantification of libraries. Journal of Combinatorial Chemistry, 2(3), 241–243. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

-

Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Inovachem. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from [Link]

-

Rodriguez, G. G., et al. (2023). ¹H NMR signal and spectra before and after shimming. ResearchGate. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1219. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. Retrieved from [Link]

-

YouTube. (2024). What Are Common NMR Solvents?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

University of Leeds, School of Chemistry. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 1456000-34-2|5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. labinsights.nl [labinsights.nl]

- 5. Troubleshooting [chem.rochester.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 9. che.hw.ac.uk [che.hw.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Welcome to the technical support center for the synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis, optimize your yield, and ensure the highest purity of your final product.

Core Synthesis Overview

The synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common pathway involves the reaction of 5-Bromo-2-chloronicotinic acid with 4-methoxybenzylamine. This process, while straightforward in principle, has several critical parameters that must be carefully controlled to achieve high yields and avoid impurity formation.

General Reaction Scheme

Caption: Systematic troubleshooting for low conversion.

-

Causality Explained:

-

Temperature: The activation energy for SNAr on a relatively less activated 2-chloropyridine ring can be high. Insufficient thermal energy means the rate-determining nucleophilic addition step will be exceedingly slow. [1] * Base: A base is critical. It serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. If the amine itself is used as the base, at least two equivalents are necessary. An inorganic base like potassium carbonate (K₂CO₃) or a stronger one like sodium tert-butoxide (NaOtBu) is often more efficient. [2] * Solvent: Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation of the base but leave the anion relatively "naked" and more reactive. They also have high boiling points, allowing for higher reaction temperatures. U[3]sing protic solvents can solvate the nucleophile and hinder the reaction.

-

[4]### Problem: Difficulty with Product Isolation and Purification

Q: The reaction appears complete, but I'm getting a low isolated yield after work-up. My product seems to be stuck in the aqueous layer or forms an oil during crystallization.

A: This points to issues with the physicochemical properties of your amphoteric product.

-

pH Adjustment is Critical: Your product has a basic amine/pyridine functionality and an acidic carboxylic acid. To effectively precipitate it from an aqueous solution, you must adjust the pH to its isoelectric point (pI), where it has a net zero charge and minimum solubility.

-

Step-by-Step Isolation:

-

After the reaction, quench with water and perform an initial extraction with an organic solvent (like ethyl acetate) to remove non-polar impurities. The product, as a salt, should remain in the aqueous layer.

-

Take the aqueous layer and slowly acidify it with a dilute acid (e.g., 1M HCl or acetic acid).

-

Monitor the precipitation. Use a pH meter and add acid dropwise. The pI will likely be in the range of pH 3-5.

-

Once maximum precipitation is observed, cool the mixture in an ice bath to further decrease solubility, then collect the solid by filtration.

-

-

-

Recrystallization Solvent Choice:

-

Finding a single solvent for recrystallization can be challenging. A solvent system is often more effective.

-

Recommended Systems: Ethanol/water, isopropanol/water, or acetone/heptane are good starting points.

-

Procedure: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) at reflux. Then, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

This protocol is a generalized procedure based on common practices for SNAr reactions on halo-pyridines.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-chloronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a polar aprotic solvent such as DMF or DMSO (approx. 0.2-0.5 M concentration).

-

Amine Addition: Add 4-methoxybenzylamine (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 110-130 °C under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 5-Bromo-2-chloronicotinic acid is consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (10x the volume of the solvent).

-

Wash the aqueous solution with ethyl acetate (2x) to remove any non-polar impurities. Discard the organic layers.

-

Carefully acidify the aqueous layer with 1M HCl with vigorous stirring. Monitor the pH and observe for precipitation. Adjust to the pH of maximum precipitation (typically pH ~4).

-

Cool the suspension in an ice bath for 1 hour.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water, then with a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

-

Drying: Dry the solid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Table 1: Effect of Reaction Parameters on Yield

This table summarizes expected outcomes based on chemical principles to guide optimization.

| Parameter | Condition A (Moderate) | Condition B (Forcing) | Expected Outcome & Rationale |

| Base | K₂CO₃ (2.5 eq) | NaOtBu (2.5 eq) | Condition B may be faster. NaOtBu is a stronger base, more effectively promoting the reaction, but may increase the risk of side reactions if the temperature is too high. |

| Solvent | DMF | DMSO | Condition B allows higher temperatures. DMSO's higher boiling point can be advantageous for less reactive substrates. Both are excellent polar aprotic solvents for SNAr. |

| Temperature | 100 °C | 140 °C | Condition B will be significantly faster. Higher thermal energy is crucial to overcome the activation barrier for this SNAr reaction. |

References

-

ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved January 28, 2026, from [Link]

- Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Wikipedia. (2023). Nicotinic acid. Retrieved January 28, 2026, from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

-

ResearchGate. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 28, 2026, from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 28, 2026, from [Link]

-

PubMed Central. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzoth[5][6]ieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved January 28, 2026, from [Link]

-

MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 28, 2026, from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved January 28, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Retrieved January 28, 2026, from [Link]

-

OSTI.gov. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators. Retrieved January 28, 2026, from [Link]

-

Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved January 28, 2026, from [Link]

-